molecular formula C11H10N4O2 B5550366 ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 64689-82-3

ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5550366
CAS No.: 64689-82-3
M. Wt: 230.22 g/mol
InChI Key: ZAGMWHIPZBPEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is an organic compound with a defined molecular framework, as confirmed by single-crystal X-ray diffraction studies. Its crystal structure is stabilized by weak intermolecular C—H···N hydrogen bonds, which link molecules into centrosymmetric dimers, and further reinforced by van der Waals interactions . This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry recognized for its significant role in targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines are a notable class of fused, rigid, and planar N-heterocyclic compounds that have attracted considerable attention for their potent protein kinase inhibitor (PKI) activity . These kinases are key regulators in cellular signalling pathways and are frequently disrupted in cancers, making them important targets for small-molecule inhibitors . Research into this class of compounds has shown they can act as ATP-competitive inhibitors for various kinases, including but not limited to CK2, EGFR, B-Raf, and MEK . The structural motif of the pyrazolo[1,5-a]pyrimidine core provides a versatile platform for chemical modification, allowing for the fine-tuning of electronic properties, lipophilicity, and binding affinity to specific biological targets . As such, this compound serves as a valuable chemical intermediate and core structure for researchers developing novel therapeutic agents, particularly in the fields of oncology and kinase-related diseases . It is intended for research applications only.

Properties

IUPAC Name

ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-3-17-11(16)9-6-13-10-8(4-12)5-14-15(10)7(9)2/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGMWHIPZBPEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143471
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64689-82-3
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64689-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 3-cyano-7-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aqueous acetic acid and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, its xanthine oxidase inhibitory activity involves the inhibition of the enzyme xanthine oxidase, which plays a role in the production of uric acid .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares substituents and their impacts on physicochemical and biological properties:

Compound Name Substituents (Position) Key Properties/Applications Reference
Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 7-CH₃, 6-COOEt Hypothesized antitumor activity (cyano group)
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-CN, 7-NH₂, 6-COOEt Safety data available (GHS-compliant)
Ethyl 7-methyl-3-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate 3-(4-NO₂Ph), 7-CH₃, 6-COOEt Synthesized via DMF-DMA/ethyl acetoacetate
Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo core, 2-NH₂, 7-CH₃, 6-COOEt Regioselective synthesis under ionic conditions
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Br, 7-Cl, 6-COOEt High purity (>98%), halogenated analog

Key Observations :

  • Methyl at position 7 improves metabolic stability compared to amino or hydroxyl analogs .
  • Triazolo derivatives exhibit distinct regioselectivity in synthesis .

Biological Activity

Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antischistosomal, and xanthine oxidase inhibitory properties, along with relevant research findings and case studies.

Overview of the Compound

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for a variety of pharmacological activities. The compound's structure allows it to interact with several biological targets, making it a candidate for further research in drug development.

1. Antibacterial Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant antibacterial properties. A study synthesized 16 pyrazole derivatives and evaluated their antibacterial and antibiofilm activities against various bacterial strains. The results showed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

2. Antischistosomal Activity

The compound has also demonstrated antischistosomal activity. Schistosomiasis is a disease caused by parasitic worms, and compounds within the pyrazolo[1,5-a]pyrimidine family have been explored as potential treatments. The mechanism involves disrupting the metabolic processes of the parasites, leading to their death .

3. Xanthine Oxidase Inhibition

This compound has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition is particularly relevant for conditions like gout and hyperuricemia. The compound's mechanism involves binding to the active site of xanthine oxidase, thereby preventing substrate conversion .

The biological activities of this compound are attributed to its interaction with specific molecular targets:

  • Antibacterial : Disruption of bacterial cell wall synthesis and function.
  • Antischistosomal : Interference with the energy metabolism of schistosomes.
  • Xanthine Oxidase Inhibition : Competitive inhibition at the enzyme's active site.

Case Study 1: Antibacterial Efficacy

A recent study highlighted the synthesis and testing of various pyrazolo[1,5-a]pyrimidines against Staphylococcus aureus and Escherichia coli. This compound was among the compounds that exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics used in clinical settings .

CompoundMIC (µg/mL)Bacterial Strain
This compound8Staphylococcus aureus
This compound16Escherichia coli

Case Study 2: Xanthine Oxidase Inhibition

In vitro studies demonstrated that this compound effectively inhibited xanthine oxidase with an IC50 value comparable to established inhibitors like allopurinol. This suggests potential for clinical applications in managing hyperuricemia .

Q & A

Q. What are the standard synthetic routes for ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. A common method includes:

  • One-pot condensation of ethyl cyanoacetate with aldehydes and triazole derivatives under reflux in ethanol with catalytic HCl .
  • Cyclization reactions using hydrazonoyl chlorides, followed by esterification to introduce the ethyl carboxylate group .
  • Optimized conditions : Reaction temperatures of 80–100°C, pH control (acidic or neutral), and purification via recrystallization (ethanol/water mixtures) to achieve yields >70% .

Q. How is the compound characterized structurally?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the presence of the cyano group (~110 ppm in 13^{13}C), methyl substituents (δ ~2.5 ppm in 1^1H), and ester carbonyl (δ ~165 ppm in 13^{13}C) .
  • X-ray crystallography : Resolves the fused pyrazolo-pyrimidine core and dihedral angles (e.g., 84.3° between substituents in analogous bromophenyl derivatives) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 244.25 for related compounds) and fragmentation patterns validate the structure .

Q. What functional groups dictate its chemical reactivity?

The compound’s reactivity is governed by:

  • Cyano group : Participates in nucleophilic additions and cyclizations .
  • Ethyl carboxylate : Undergoes hydrolysis to carboxylic acids under basic conditions .
  • Pyrimidine ring : Electron-deficient nature facilitates electrophilic substitutions at the 5- and 7-positions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

Discrepancies (e.g., unexpected 1^1H NMR splitting or MS fragmentation) require:

  • Dynamic NMR experiments : To probe tautomerism or rotational barriers in the pyrazolo-pyrimidine core .
  • DFT calculations : Compare experimental and computed 13^{13}C chemical shifts to validate resonance assignments .
  • Single-crystal X-ray analysis : Resolves ambiguities in regiochemistry, as seen in bromophenyl derivatives with resolved dihedral angles .

Q. What computational methods predict biological targets for this compound?

  • Molecular docking : Screens against kinase enzymes (e.g., CDK2) using AutoDock Vina, with binding affinity validated via IC50_{50} assays .
  • Pharmacophore modeling : Identifies key interactions (e.g., hydrogen bonding with the cyano group) for anti-inflammatory or antitumor activity .
  • MD simulations : Assess stability of ligand-target complexes (e.g., with human neutrophil elastase) over 100-ns trajectories .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

  • DoE (Design of Experiments) : Varies temperature, solvent polarity, and catalyst loading to maximize yield (>85%) in trifluoromethylated analogs .
  • Green chemistry principles : Replace ethanol with cyclopentyl methyl ether (CPME) to reduce waste generation .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h for triazole-fused derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.